Tert-butyl 5-propionylthiazol-2-ylcarbamate
Description
TERT-BUTYL N-(5-PROPANOYL-1,3-THIAZOL-2-YL)CARBAMATE is a versatile small molecule scaffold used primarily in research and development. This compound is known for its unique structure, which includes a thiazole ring, a propanoyl group, and a tert-butyl carbamate moiety. It is commonly used in pharmaceutical testing and as a building block in chemical synthesis .
Properties
Molecular Formula |
C11H16N2O3S |
|---|---|
Molecular Weight |
256.32 g/mol |
IUPAC Name |
tert-butyl N-(5-propanoyl-1,3-thiazol-2-yl)carbamate |
InChI |
InChI=1S/C11H16N2O3S/c1-5-7(14)8-6-12-9(17-8)13-10(15)16-11(2,3)4/h6H,5H2,1-4H3,(H,12,13,15) |
InChI Key |
LATQVLYVJAJUKC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CN=C(S1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL N-(5-PROPANOYL-1,3-THIAZOL-2-YL)CARBAMATE typically involves the reaction of a thiazole derivative with a tert-butyl carbamate. One common method includes the use of palladium-catalyzed cross-coupling reactions. For instance, tert-butyl carbamate can be coupled with various aryl halides using cesium carbonate as a base in 1,4-dioxane as the solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using similar palladium-catalyzed reactions. The process would be optimized for yield and purity, ensuring the compound meets the necessary standards for pharmaceutical and research applications.
Chemical Reactions Analysis
Condensation and Alkylation Reactions
The propionyl group at the 5-position of the thiazole ring acts as an electrophilic site, facilitating nucleophilic attacks. For example:
-
Condensation with amines : Reacts with primary/secondary amines to form enaminones or β-ketoamide derivatives under mild conditions.
-
Alkylation : The propionyl carbonyl group can undergo alkylation with organometallic reagents (e.g., Grignard reagents) to yield branched ketones.
Example Reaction Data :
Deprotection of the Carbamate Group
The tert-butoxycarbonyl (BOC) group is cleaved under acidic conditions (e.g., HCl in dioxane or TFA in DCM), regenerating the free amine. This step is critical for further functionalization in medicinal chemistry applications.
Key Observations :
-
Deprotection at 0–25°C avoids side reactions.
-
Stability in basic/neutral conditions allows selective modifications of other functional groups first .
Nucleophilic Acyl Substitution
The propionyl moiety participates in nucleophilic substitutions, such as:
-
Hydrolysis : Conversion to carboxylic acid under acidic/basic conditions.
-
Aminolysis : Reaction with ammonia or amines to form amides.
Reaction Parameters :
| Nucleophile | Solvent | Temperature | Product |
|---|---|---|---|
| NH3 (aq.) | Ethanol/Water | 60°C | 5-Carboxamidothiazol-2-ylcarbamate |
| EtOH | THF | Reflux | Ethyl 5-propionylthiazole-2-carbamate |
Cyclization and Heterocycle Formation
The compound serves as a precursor for fused heterocycles. For instance:
-
Pyrimidine Synthesis : Reacts with phenylguanidines under microwave irradiation to form 2-anilino-4-(thiazol-5-yl)pyrimidines .
-
Thiazolo[5,4-d]pyrimidines : Condensation with thiourea derivatives yields bicyclic structures with potential bioactivity.
Notable Example :
textTert-butyl 5-propionylthiazol-2-ylcarbamate + Phenylguanidine → 2-Anilino-4-(thiazol-5-yl)pyrimidine (Microwave, 120°C, 1 h)
Oxidation and Reduction
-
Oxidation : The propionyl group can be oxidized to a carboxylic acid using KMnO4 or CrO3.
-
Reduction : LiAlH4 reduces the ketone to a secondary alcohol, yielding tert-butyl 5-(2-hydroxypropyl)thiazol-2-ylcarbamate .
Stability and Reaction Optimization
Scientific Research Applications
TERT-BUTYL N-(5-PROPANOYL-1,3-THIAZOL-2-YL)CARBAMATE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties, including antitumor activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of TERT-BUTYL N-(5-PROPANOYL-1,3-THIAZOL-2-YL)CARBAMATE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific proteins, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
TERT-BUTYL {2-[(1,3-THIAZOL-2-YLAMINO)CARBONYL]PYRIDIN-3-YL}CARBAMATE: Another thiazole-containing compound with similar structural features.
TERT-BUTYL (5-BROMO-1,3-THIAZOL-2-YL)CARBAMATE: A brominated derivative with distinct reactivity.
Uniqueness
TERT-BUTYL N-(5-PROPANOYL-1,3-THIAZOL-2-YL)CARBAMATE is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable tool in various research and industrial applications.
Biological Activity
Tert-butyl 5-propionylthiazol-2-ylcarbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological effects, and mechanisms of action associated with this compound, drawing from various research findings.
Chemical Structure and Synthesis
This compound is characterized by its thiazole ring, which is known to exhibit diverse biological activities. The synthesis typically involves the reaction between tert-butyl carbamate and propionyl derivatives of thiazoles. The compound has a molecular formula of and a molecular weight of approximately 216.27 g/mol .
Anticancer Properties
Research has indicated that compounds containing thiazole moieties have significant anticancer properties. This compound has been shown to inhibit cell proliferation in various cancer cell lines. For instance, studies demonstrate that related thiazole derivatives can effectively inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and are often overexpressed in cancer .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound Name | IC50 (µM) | Target | Cell Line |
|---|---|---|---|
| This compound | TBD | CDK Inhibition | Various Cancer Lines |
| 5-substituted-2-anilino-4-thiazol-5-yl-pyrimidines | <0.01 | CDK9 | CLL Cells |
Note: TBD indicates values that require further investigation for precise quantification.
Anti-inflammatory Activity
In addition to anticancer effects, thiazole derivatives have been studied for their anti-inflammatory properties. For example, compounds similar to this compound have shown promising results in reducing inflammation in animal models. The anti-inflammatory activity was assessed using carrageenan-induced edema models, where significant inhibition percentages were observed .
The biological activity of this compound can be attributed to several mechanisms:
- CDK Inhibition : By inhibiting CDK activity, the compound disrupts the cell cycle, leading to apoptosis in cancer cells.
- Modulation of Inflammatory Pathways : The compound may interfere with pro-inflammatory cytokine production, thereby reducing inflammation .
- Oxidative Stress Reduction : Some studies suggest that thiazole derivatives may reduce oxidative stress markers, contributing to their protective effects in cellular models .
Case Studies and Research Findings
Several case studies have highlighted the effectiveness of thiazole-based compounds. For example, a study focusing on the structure-activity relationship (SAR) of various thiazole derivatives revealed that modifications at specific positions significantly enhance their potency against CDKs .
Moreover, in vivo studies involving animal models have demonstrated that these compounds can effectively reduce tumor size and improve survival rates when administered in appropriate dosages .
Q & A
Q. Table 1: Stability Under Different Storage Conditions
| Condition | Degradation Rate (%) | Key Observations | Reference |
|---|---|---|---|
| −20°C (dark) | <5% over 6 months | Optimal for long-term storage | |
| Room temperature (light) | 20–30% over 1 month | Photooxidation of thiazole ring |
Q. Table 2: Biological Activity of Analogous Compounds
| Compound | IC₅₀ (μM) | Cell Line | Notes | Reference |
|---|---|---|---|---|
| 5-(Benzo[d][1,3]dioxol-5-ylmethyl) derivative | 2.1 | HeLa | Synergistic effect with cisplatin | |
| 4-Methylthiazol-2-ylcarbamate | 8.7 | MCF-7 | Reduced activity due to lower lipophilicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
